molecular formula C16H20N2O5 B2452294 N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide CAS No. 1119391-78-4

N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide

Cat. No. B2452294
CAS RN: 1119391-78-4
M. Wt: 320.345
InChI Key: MXEPRCMRGASSJY-UHFFFAOYSA-N
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Description

“N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide” is a chemical compound with the molecular formula C16H20N2O5 . It is also known as 3,4,5-trimethoxy-N’- (3-oxocyclohex-1-en-1-yl)benzohydrazide .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexenyl group, an amide group, and a trimethoxyphenyl group .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 473.4±45.0 °C . The predicted density is 1.25±0.1 g/cm3 . The predicted pKa is 11.38±0.20 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 2-Aminopyridines : N-substituted formamides, including N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide, are used in synthesizing 2-aminopyridines. This process involves a base-promoted cascade reaction with N-propargylic β-enaminones, resulting in densely substituted 2-aminopyridines (Weng, Kuai, Lv, & Cheng, 2018).

  • Conversion of Amino Acids into N-Formamides : The compound is involved in the conversion of N-Fmoc alpha-amino acids/peptide acids into N-formamides, using isocyanates as key intermediates. This method yields stable formamides as crystalline solids, characterized by various spectroscopy methods (Sudarshan, Narendra, Hemantha, & Sureshbabu, 2007).

  • Synthesis of 2-Amino-1,3-oxazoles : The compound is used in the CuI-catalyzed oxidative cyclization of enamines and N,N-dialkyl formamides to synthesize 2-amino-1,3-oxazoles. This protocol allows for a protecting-group-free nitrogen source and is applicable to various substrates (Gao, Wang, Bai, Yang, Fan, & Guan, 2017).

  • N-Formylating Reagent for Amines and Peptides : Utilized as a stable, water-tolerant N-formylating reagent for a range of amines, amino acids, and peptides. This application allows the preparation of various N-formamides under mild, solvent-free conditions (Chapman, Lawrence, Williams, & Bull, 2017).

  • Synthesis of α‐Aminophosphonic Acids : Involved in the asymmetric synthesis of L-(1-aminoethyl)phosphonic acid, showcasing its potential in creating phosphonic acid derivatives, a class of biologically significant compounds (Schöllkopf, Hoppe, & Thiele, 1985).

properties

IUPAC Name

3,4,5-trimethoxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-21-13-7-10(8-14(22-2)15(13)23-3)16(20)18-17-11-5-4-6-12(19)9-11/h7-9,17H,4-6H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEPRCMRGASSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=CC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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